molecular formula C18H13ClN2O2S B279581 N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No.: B279581
M. Wt: 356.8 g/mol
InChI Key: XGKOQUFLALFNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CB-839, is a selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. CB-839 has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide selectively inhibits glutaminase, which is responsible for converting glutamine to glutamate. Glutamate is a precursor for the synthesis of various amino acids, nucleotides, and antioxidants, which are essential for cancer cell growth and survival. By inhibiting glutaminase, this compound deprives cancer cells of these essential nutrients, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to decrease the levels of glutamate, aspartate, and several other amino acids in cancer cells. This leads to a decrease in the levels of reactive oxygen species and an increase in oxidative stress, which can induce apoptosis in cancer cells. This compound has also been shown to decrease the levels of TCA cycle intermediates, which can lead to a decrease in the production of ATP and NADPH, further impairing cancer cell survival.

Advantages and Limitations for Lab Experiments

N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of glutaminase, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, this compound has some limitations, including its short half-life and the potential for drug resistance.

Future Directions

For N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide research include identifying biomarkers for patient selection and investigating its potential for the treatment of other diseases.

Synthesis Methods

N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chlorobenzoyl chloride with 4-aminophenylthiourea to form N-{4-[(2-chlorobenzoyl)amino]phenyl}-thiourea. This intermediate is then reacted with 2-bromo-thiophene-3-carboxylic acid to produce this compound.

Scientific Research Applications

N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. Glutaminase is overexpressed in many cancers, and its inhibition by this compound can lead to a decrease in cancer cell proliferation and survival. This compound has shown promising results in preclinical studies for the treatment of various cancers, including acute myeloid leukemia, pancreatic cancer, and non-small cell lung cancer.

Properties

Molecular Formula

C18H13ClN2O2S

Molecular Weight

356.8 g/mol

IUPAC Name

N-[4-[(2-chlorobenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H13ClN2O2S/c19-15-5-2-1-4-14(15)17(22)20-12-7-9-13(10-8-12)21-18(23)16-6-3-11-24-16/h1-11H,(H,20,22)(H,21,23)

InChI Key

XGKOQUFLALFNOI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.